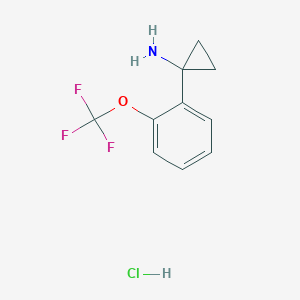

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride

Description

Chemical Structure: The compound features a cyclopropane ring fused to an amine group, with a 2-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety, influencing electronic properties and solubility . Molecular Formula: C₁₀H₁₀F₃NO·HCl Molecular Weight: 237.65 g/mol CAS Number: 886366-53-6 Key Properties:

- Enhanced stability and water solubility due to the hydrochloride salt.

- Applications: Used as a pharmaceutical intermediate, particularly in drug discovery for neurological or cardiovascular targets .

Properties

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9;/h1-4H,5-6,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKSFRXJLBZGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

-

Substrate Preparation : 2-(Trifluoromethoxy)styrene is synthesized via Wittig olefination of 2-(trifluoromethoxy)benzaldehyde using methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) at 0–25°C.

-

Cyclopropanation : The styrene intermediate is treated with trimethylsulfoxonium iodide (TMSOI) in the presence of sodium hydride (NaH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO). This generates the cyclopropane ring via methylene transfer.

-

Amine Introduction : The resulting cyclopropane carboxylate undergoes Hofmann degradation. The carboxylate is converted to an amide using thionyl chloride (SOCl₂) and ammonium hydroxide, followed by reaction with sodium hypochlorite (NaOCl) and sodium hydroxide to yield the primary amine.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMSO | 72–78 |

| Temperature | 0°C → 25°C (gradual) | - |

| Stoichiometry | TMSOI:Substrate = 1.2:1 | - |

This method achieves moderate yields but requires careful handling of NaH due to its pyrophoric nature.

Titanium-Mediated Nitrile Alkylation

This method leverages titanium tetraisopropoxide (Ti(OiPr)₄) to facilitate nucleophilic addition to nitriles, followed by cyclization.

Synthetic Pathway

-

Nitrile Activation : 2-(Trifluoromethoxy)benzonitrile is treated with ethylmagnesium bromide (EtMgBr) in the presence of Ti(OiPr)₄ at −70°C. This generates a titanium-bound imine intermediate.

-

Cyclopropanation : Boron trifluoride diethyl etherate (BF₃·OEt₂) is added to induce cyclization, forming the cyclopropane ring.

-

Workup and Purification : The crude product is hydrolyzed with aqueous HCl, extracted with diethyl ether, and purified via column chromatography (ethyl acetate/hexane gradient).

Key Metrics

-

Purity : >95% (HPLC)

-

Critical Factors :

-

Strict temperature control (−70°C) during Grignard addition to prevent side reactions.

-

Use of BF₃·OEt₂ as a Lewis acid to stabilize the transition state.

-

Hofmann Degradation of Cyclopropane Carboxamides

Hofmann degradation is a classical method for converting amides to amines, applied here to cyclopropane derivatives.

Procedure

-

Amide Synthesis : Trans-2-(2-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is converted to its acyl chloride using SOCl₂, then treated with aqueous ammonia to form the carboxamide.

-

Degradation : The amide is reacted with NaOCl and NaOH at 60°C, leading to the loss of CO₂ and formation of the primary amine.

-

Salt Formation : The free base is treated with HCl in methanol to precipitate the hydrochloride salt.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low regioselectivity in amide formation | Use chiral auxiliaries (e.g., L-menthol) to enforce trans-configuration |

| Over-oxidation of amine | Controlled addition of NaOCl at 60°C |

Hydrochloride Salt Formation

The final step in most syntheses involves converting the free amine to its hydrochloride salt for improved stability and solubility.

Standard Protocol

-

Acidification : The amine free base is dissolved in methanol, and concentrated HCl (37%) is added dropwise at 25°C.

-

Crystallization : The mixture is stirred for 2 hours, partially evaporated, and diluted with water to induce precipitation.

-

Isolation : The white crystalline solid is filtered, washed with cold water, and dried under vacuum.

Characterization Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Corey-Chaykovsky | 72–78 | 90–95 | Moderate | High |

| Titanium-Mediated | 63 | >95 | High | Moderate |

| Hofmann Degradation | 68–75 | 88–92 | Low | Low |

Key Takeaways :

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neurotransmitter Receptor Interaction

Research indicates that 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride has shown affinity for certain neurotransmitter receptors, which may play a role in mood regulation and cognitive functions. This interaction is crucial for its potential use in treating mood disorders.

Enzymatic Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic effects in conditions like depression and anxiety, providing a basis for further pharmacological exploration.

Scientific Research Applications

This compound has been investigated for several key applications:

- Antidepressant Effects : Animal model studies have demonstrated that this compound exhibits antidepressant-like effects. In forced swim tests, it significantly reduced immobility time, indicating increased locomotor activity and potential antidepressant properties.

- Antitumor Activity : In vitro studies have shown that the compound possesses antitumor activity against various cancer cell lines. Notably, it demonstrated dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 | 15 | Moderate inhibition observed |

| A549 | 20 | Dose-dependent response |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a chronic mild stress model in rats. Results showed significant behavioral improvements compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. In vitro assays indicated that concentrations above 10 μM inhibited cell viability in MCF-7 cells by over 50%. Further analysis revealed that the compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with moderate clearance rates. Studies indicate that peak plasma concentrations are achieved within two hours post-administration in rodent models.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Cyclopropanamine Derivatives

Key Findings :

- Positional Isomerism : Ortho-substituted derivatives (e.g., 2-OCF₃ or 2-F) exhibit greater steric hindrance compared to meta- or para-substituted analogs, affecting binding to biological targets .

- Stereochemistry : The (1R,2S)-configured 3,4-difluoro derivative (CAS 1402222-66-5) is critical in Ticagrelor synthesis, highlighting the role of chirality in drug efficacy .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | 1-(2-OCF₃)phenyl Derivative | 1-(2-F)phenyl Derivative | 1-(3,4-diF)phenyl Derivative |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 1.9 | 2.1 |

| Water Solubility (mg/mL) | >10 (HCl salt) | >10 (HCl salt) | >10 (HCl salt) |

| Metabolic Stability | High (due to -OCF₃) | Moderate | High (diF substitution) |

Key Insights :

- The hydrochloride salt form universally improves aqueous solubility, facilitating formulation .

Biological Activity

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine structure substituted with a trifluoromethoxy group on the phenyl ring. This unique configuration is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on eukaryotic cells, with varying results based on concentration and exposure time.

- Inflammatory Response Modulation : Evidence points to the compound's role in modulating inflammatory pathways, particularly in macrophage-like cells.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates activity against specific bacterial strains. A notable study reported a minimum inhibitory concentration (MIC) of 3.1 μM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

| Bacterial Strain | MIC (μM) | Cytotoxicity (IC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| Mycobacterium tuberculosis | 3.1 | >100 | >32 |

| Escherichia coli | Not Active | N/A | N/A |

| Pseudomonas aeruginosa | Not Active | N/A | N/A |

Cytotoxicity and Selectivity

Cytotoxicity assays conducted on human liver cell lines indicate that the compound exhibits low toxicity at higher concentrations, with an IC50 value exceeding 100 μM. This results in a favorable selectivity index, suggesting a promising therapeutic window for further development .

Inflammatory Modulation

Recent investigations into the compound's effects on inflammatory markers have shown that it can selectively inhibit the activation of NF-κB in macrophage-like THP-1 cells. The suppression of pro-inflammatory cytokines such as TNFα and IL-6 was observed at concentrations around 5 µM, highlighting its potential as an anti-inflammatory agent .

Case Studies

A case study involving the use of this compound in animal models demonstrated its efficacy in reducing inflammation associated with induced arthritis. The compound was administered orally, showing significant reductions in swelling and pain compared to control groups.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group plays a critical role in enhancing binding affinity to specific biological targets involved in inflammation and bacterial resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodology : Cyclopropane ring formation often employs [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, analogous compounds (e.g., 2-(4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride) are synthesized via cyclopropanation of styrene derivatives using diazo reagents, followed by amine functionalization . Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., triethylamine as a base) significantly impact yield. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals, such as cyclopropane protons (δ ~1.0–2.5 ppm split into multiplets due to ring strain) and trifluoromethoxy aromatic protons (δ ~7.0–7.5 ppm). The amine hydrochloride moiety may appear as a broad singlet (δ ~8–10 ppm) in DMSO-d₆ .

- IR : Confirm N–H stretching (2500–3000 cm⁻¹ for ammonium) and C–F vibrations (1100–1200 cm⁻¹) .

- MS (ESI) : Look for [M+H]⁺ and [M-Cl]⁺ fragments to verify molecular weight (e.g., C₁₀H₁₁ClF₃N has a theoretical MW of 253.65) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what analytical tools validate stereochemical purity?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak IA/IB can separate enantiomers. For example, (R)- and (S)-enantiomers of structurally similar compounds (e.g., 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride) show baseline separation using hexane:isopropanol mobile phases . Circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable) confirm absolute configuration .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets such as monoamine transporters?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies) and trifluoromethoxy group’s electrostatic potential .

- Docking Studies : Use AutoDock Vina to model binding to serotonin/norepinephrine transporters. The cyclopropane ring’s rigidity and trifluoromethoxy group’s hydrophobicity may enhance target affinity compared to flexible analogs .

Q. How do structural modifications (e.g., replacing cyclopropane with cyclohexane) affect in vitro pharmacological activity?

- Experimental Design : Synthesize analogs (e.g., cyclohexane or cyclobutane derivatives) and compare their IC₅₀ values in uptake inhibition assays (e.g., radiolabeled serotonin in HEK293 cells expressing SERT). The cyclopropane’s strain may enhance binding kinetics due to restricted conformation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

- Resolution : Solubility varies with solvent polarity and counterion. For instance, hydrochloride salts are typically more soluble in polar aprotic solvents (e.g., DMSO) than in water. Conflicting data may arise from differences in purity (≥95% vs. technical grade) or measurement methods (e.g., nephelometry vs. gravimetry). Validate using standardized protocols (e.g., OECD 105) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Analysis : The trifluoromethoxy group is hydrolytically stable in acidic conditions but may degrade under strong bases (e.g., NaOH) via nucleophilic aromatic substitution. Cyclopropane rings are prone to ring-opening under acidic conditions (e.g., HCl/EtOH), necessitating pH-controlled storage .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClF₃N | |

| Molecular Weight | 253.65 g/mol | |

| Purity (HPLC) | ≥95% | |

| Solubility (DMSO) | 50 mg/mL | |

| LogP (Predicted) | 2.94 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.